4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazole-3-thiol
Overview
Description
4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research. It is a triazole derivative that exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazole-3-thiol involves the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, the compound has been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species (ROS). The compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazole-3-thiol in lab experiments include its high potency and selectivity for its target enzymes and signaling pathways. The compound is also relatively easy to synthesize and has been shown to exhibit low toxicity in animal models. However, the limitations of using the compound in lab experiments include its limited solubility in water and the need for further optimization of its pharmacokinetic properties.
Future Directions
There are several future directions for the research on 4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazole-3-thiol. One direction is to investigate its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and reduce its toxicity. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets.
Synthesis Methods
The synthesis of 4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazole-3-thiol involves the reaction of 4-methoxy-3-methylbenzaldehyde with ethyl acetoacetate to form 4-methoxy-3-methylchalcone. The chalcone is then reacted with thiosemicarbazide to form this compound. The synthesis method has been optimized to obtain a high yield of the compound with purity suitable for scientific research.
Scientific Research Applications
4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazole-3-thiol has been extensively studied for its biological activities. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce oxidative stress. It has also been investigated for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders.
properties
IUPAC Name |
4-ethyl-3-[3-(4-methoxy-3-methylphenyl)propyl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-4-18-14(16-17-15(18)20)7-5-6-12-8-9-13(19-3)11(2)10-12/h8-10H,4-7H2,1-3H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPSTMOLMZIYOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CCCC2=CC(=C(C=C2)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401325960 | |
Record name | 4-ethyl-3-[3-(4-methoxy-3-methylphenyl)propyl]-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401325960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24796256 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
708231-72-5 | |
Record name | 4-ethyl-3-[3-(4-methoxy-3-methylphenyl)propyl]-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401325960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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